molecular formula C15H14N4O3S B4613603 N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-thiophenecarboxamide

N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-thiophenecarboxamide

Cat. No.: B4613603
M. Wt: 330.4 g/mol
InChI Key: UFIQWEGUEVIQHD-UHFFFAOYSA-N
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Description

N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.07866149 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Functionalized Amino Acid Derivatives

  • Researchers synthesized functionalized amino acid derivatives and evaluated their in vitro cytotoxicity against human cancer cell lines. Compound 6 showed notable cytotoxicity in ovarian cancer, and compound 10 exhibited promising cytotoxicity in both ovarian and oral cancers, indicating potential use in designing new anti-cancer agents (Kumar et al., 2009).

Antibacterial Activity

Synthesis and Antibacterial Activity of Arylpiperazinyl Oxazolidinones

  • A study synthesized a series of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives with varying N-substituents. These compounds were evaluated for their antibacterial properties against resistant Gram-positive strains, such as MRSA and VRE, indicating potential in developing new antibacterial agents (Jang et al., 2004).

Antimicrobial Activities of Thiazolidine-grafted Derivatives

Synthesis and Antimicrobial Activities of Thiazolidine-grafted Tetrahydrobenzothiophenes

  • Biologically active N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives were synthesized. They exhibited significant antimicrobial activities against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (Babu et al., 2012).

Development of Herbicides

Design, Synthesis, and Structure–Activity Relationships of Novel ALS Inhibitors

  • A paper described the development of biophore models for ALS inhibitors, leading to the synthesis of several compounds with herbicidal activities. This study provided insights into the structure-activity relationships of these compounds, contributing to the development of effective herbicides (Ren et al., 2000).

Synthesis of Heterocyclic Compounds

Cationic 1,3‐diazadienes in Annulation Reactions for Heterocyclic Synthesis

  • Research into the synthesis of heterocyclic compounds utilized triazapentadienium iodides as intermediates, leading to the efficient creation of various heterocycles such as dihydropyrimidinones, thiadiazinedioxides, and triazinones. This work contributes to the versatile synthesis methods in heterocyclic chemistry (Landreau et al., 2001).

Synthesis of Anti-Tubercular Compounds

Ultrasound Assisted Synthesis of Anti-Tubercular Scaffold

  • Novel derivatives were synthesized using ultrasonication as a green chemistry tool, showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This study highlights the potential of these compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Properties

IUPAC Name

N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-17-14(21)19(15(22)18(17)2)11-7-5-10(6-8-11)16-13(20)12-4-3-9-23-12/h3-9H,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIQWEGUEVIQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N1C)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-thiophenecarboxamide
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N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-thiophenecarboxamide
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N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-thiophenecarboxamide
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N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-thiophenecarboxamide
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N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-thiophenecarboxamide
Reactant of Route 6
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N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.